molecular formula C21H17N3S B11505086 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine

5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine

Cat. No.: B11505086
M. Wt: 343.4 g/mol
InChI Key: FHYGLUHFTCZPOW-UHFFFAOYSA-N
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Description

5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines This compound is characterized by the presence of a benzotriazepine ring system substituted with a phenyl group and a 4-methylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylthiophenol with 2-phenyl-1,2,3-benzotriazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine
  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole

Uniqueness

Compared to similar compounds, 5-[(4-methylphenyl)sulfanyl]-2-phenyl-3H-1,3,4-benzotriazepine exhibits unique structural features that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-2-phenyl-3H-1,3,4-benzotriazepine

InChI

InChI=1S/C21H17N3S/c1-15-11-13-17(14-12-15)25-21-18-9-5-6-10-19(18)22-20(23-24-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23)

InChI Key

FHYGLUHFTCZPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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